Potassium;(2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl) hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;(2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl) hydrogen phosphate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a phosphonooxy group attached to a cyclohexyl ring. The presence of potassium ions further enhances its chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;(2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl) hydrogen phosphate typically involves the reaction of cyclohexyl derivatives with phosphoric acid and potassium hydroxide. The reaction is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product. The process may involve multiple steps, including purification and crystallization, to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The use of high-quality raw materials and stringent quality control measures ensures the consistency and reliability of the final product. The production process is designed to be efficient and cost-effective, meeting the demands of various industries.
Chemical Reactions Analysis
Types of Reactions
Potassium;(2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl) hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, carboxylic acids, and halogenated cyclohexyl compounds
Scientific Research Applications
Potassium;(2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl) hydrogen phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in cellular processes and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Potassium;(2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl) hydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and phosphonooxy groups enable it to form strong interactions with enzymes and other proteins, modulating their activity. These interactions can lead to various biological effects, including changes in cellular signaling and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohexyl derivatives with hydroxyl and phosphonooxy groups, such as:
- Potassium;(2,3,4,5-tetrahydroxy-6-phosphonooxycyclohexyl) hydrogen phosphate
- Potassium;(2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl) dihydrogen phosphate
Uniqueness
Potassium;(2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl) hydrogen phosphate is unique due to its specific arrangement of hydroxyl and phosphonooxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and functionality.
Properties
IUPAC Name |
potassium;(2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl) hydrogen phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.K/c7-1-2(8)6(18-20(14,15)16)4(10)3(9)5(1)17-19(11,12)13;/h1-10H,(H2,11,12,13)(H2,14,15,16);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZPJWQBOCTMMK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)O)O)OP(=O)(O)[O-])O)O.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13KO12P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.